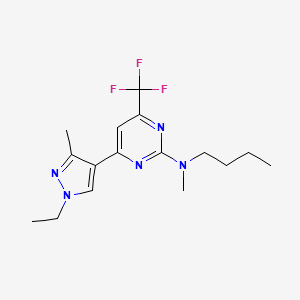![molecular formula C18H21N5O2 B14927946 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927946.png)
6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core, the introduction of the cyclopropyl group, and the attachment of the pyrazole ring. Common synthetic routes include:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts.
Attachment of the Pyrazole Ring: This step may involve nucleophilic substitution reactions, where the pyrazole ring is introduced using suitable reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Pyrazole Derivatives: These compounds are known for their pharmacological effects, including antileishmanial and antimalarial activities.
Indole Derivatives: These compounds have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The uniqueness of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21N5O2 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
6-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c1-4-23-8-7-13(20-23)10-22(3)18(24)14-9-15(12-5-6-12)19-17-16(14)11(2)21-25-17/h7-9,12H,4-6,10H2,1-3H3 |
Clé InChI |
SIEWMSGXDKWUDW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CC(=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B14927874.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14927885.png)
![Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-5-propylthiophene-3-carboxylate](/img/structure/B14927889.png)
![1-ethyl-N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B14927893.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide](/img/structure/B14927899.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14927901.png)
![2-[(4-bromo-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927909.png)
![2-[(4-Methoxyphenoxy)methyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927910.png)
![2-[(5-phenyl-2H-tetrazol-2-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14927912.png)
![4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B14927924.png)
![3-[4-(difluoromethoxy)phenyl]-4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14927933.png)
![N-(2-chlorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927941.png)
![5-[(Z)-(3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene)methyl]-2-methoxyphenol](/img/structure/B14927943.png)
